molecular formula C13H13FN2O2S B2798673 Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate, 95% CAS No. 211102-82-8

Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate, 95%

Cat. No. B2798673
CAS RN: 211102-82-8
M. Wt: 280.32
InChI Key: MXUYXFZUWMVCTD-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-fluorophenyl)amino]acetate is a chemical compound with the molecular weight of 197.21 . Its IUPAC name is ethyl (3-fluoroanilino)acetate .


Molecular Structure Analysis

The InChI code for ethyl 2-[(3-fluorophenyl)amino]acetate is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-[(3-fluorophenyl)amino]acetate has a molecular weight of 197.21 . It should be stored at room temperature . Ethyl (4-fluorobenzoyl)acetate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Activities

A study by Attimarad, Khedr, and Aldhubiab (2017) explored the microwave-assisted synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological activities. They found that compounds with halogen substitution exhibited good anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, certain compounds showed antioxidant activity comparable to ascorbic acid, suggesting potential for therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).

Crystal Structure Determination

The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined by X-ray methods by DyaveGowda et al. (2002). This study contributes to understanding the molecular conformation and structural properties of thiazolyl acetates, providing a foundation for further research into their potential applications (DyaveGowda et al., 2002).

Synthesis of Thiazolopyridine Derivatives

Mohamed (2014) described the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This research demonstrates the chemical versatility of thiazolyl acetates in synthesizing complex molecules with potential for varied biological activities (Mohamed, 2014).

Fluorescent Properties of Thiazole-conjugated Complexes

A study by Li et al. (2009) investigated the solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties of a thiazole-conjugated pyridinium complex. This research highlights the potential of thiazolyl acetates in developing new fluorescent materials for applications in sensing and imaging (Li et al., 2009).

Molecular Docking and Biological Evaluation

Riadi et al. (2021) discussed the synthesis and biological evaluation of a new quinazolinone-based derivative as a potent inhibitor for VEGFR-2 and EGFR tyrosine kinases. The study showcases the potential of thiazolyl acetates in the development of new anticancer agents through targeted inhibition of key enzymes involved in cancer progression (Riadi et al., 2021).

Safety and Hazards

While specific safety and hazard information for “Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate” is not available, related compounds such as 4-Amino-3-fluorophenylboronic acid hydrochloride are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUYXFZUWMVCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(3-fluorophenylamino)-3,5-thiazolyl)acetate, 95%

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